molecular formula C11H7Cl2NOS B12176180 N-(3,4-dichlorophenyl)thiophene-3-carboxamide

N-(3,4-dichlorophenyl)thiophene-3-carboxamide

Cat. No.: B12176180
M. Wt: 272.1 g/mol
InChI Key: GKCPOBNJSNOQEH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a dichlorophenyl group attached to the nitrogen atom and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)thiophene-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with thiophene-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as carbodiimides (e.g., EDC or DCC) and a base (e.g., triethylamine) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)thiophene-2-carboxamide
  • N-(3,5-dichlorophenyl)thiophene-3-carboxamide
  • N-(2,4-dichlorophenyl)thiophene-3-carboxamide

Uniqueness

N-(3,4-dichlorophenyl)thiophene-3-carboxamide is unique due to the specific positioning of the dichlorophenyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dichlorophenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C11H7Cl2NOS

Molecular Weight

272.1 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)thiophene-3-carboxamide

InChI

InChI=1S/C11H7Cl2NOS/c12-9-2-1-8(5-10(9)13)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15)

InChI Key

GKCPOBNJSNOQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CSC=C2)Cl)Cl

Origin of Product

United States

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